molecular formula C11H17NO2 B14660146 Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate CAS No. 40792-14-1

Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate

Cat. No.: B14660146
CAS No.: 40792-14-1
M. Wt: 195.26 g/mol
InChI Key: KLGIRYMIVZTDOG-UHFFFAOYSA-N
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Description

Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate is a chemical compound known for its unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by the presence of nitrogen atoms within the bicyclic framework. The structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate typically involves the use of readily available starting materials and involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its interaction with biological targets. The compound’s unique structure makes it a valuable tool for studying molecular interactions and developing new therapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The pathways involved in its mechanism of action can vary depending on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate can be compared with other similar compounds, such as 3-azabicyclo[3.3.1]non-3-enes and 8-azabicyclo[3.2.1]octanes. These compounds share similar bicyclic structures but differ in the arrangement of atoms and functional groups. The uniqueness of this compound lies in its specific bicyclic framework and the presence of the ethyl ester group, which can influence its reactivity and interactions .

Properties

CAS No.

40792-14-1

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate

InChI

InChI=1S/C11H17NO2/c1-2-14-11(13)12-8-9-4-3-5-10(12)7-6-9/h6-7,9-10H,2-5,8H2,1H3

InChI Key

KLGIRYMIVZTDOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2CCCC1C=C2

Origin of Product

United States

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